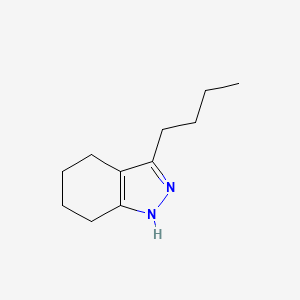![molecular formula C7H12ClNO B13303583 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine is an organic compound with the molecular formula C7H12ClNO. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a chloro-substituted allyl ether group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allylic position can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bond in the allyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated azetidine derivatives.
Scientific Research Applications
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The chloro-substituted allyl ether group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylpropene: A precursor in the synthesis of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine.
Azetidine: The core structure of the compound, which can be modified to produce various derivatives.
3-Chloro-2-methylprop-2-en-1-ol: Another related compound used in the synthesis of the target molecule.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a chloro-substituted allyl ether group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-[(E)-3-chloro-2-methylprop-2-enoxy]azetidine |
InChI |
InChI=1S/C7H12ClNO/c1-6(2-8)5-10-7-3-9-4-7/h2,7,9H,3-5H2,1H3/b6-2+ |
InChI Key |
FEJVYKQHUKMJSQ-QHHAFSJGSA-N |
Isomeric SMILES |
C/C(=C\Cl)/COC1CNC1 |
Canonical SMILES |
CC(=CCl)COC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


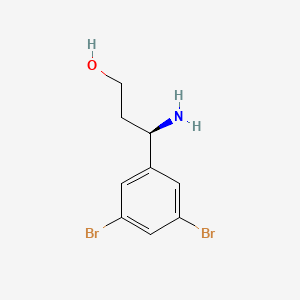

![2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13303515.png)
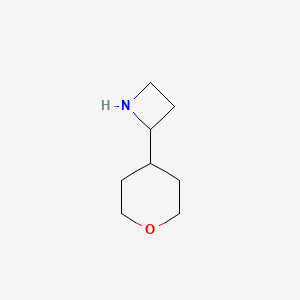
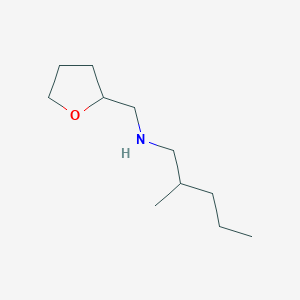
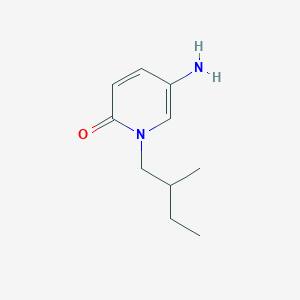
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)

![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
![[(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
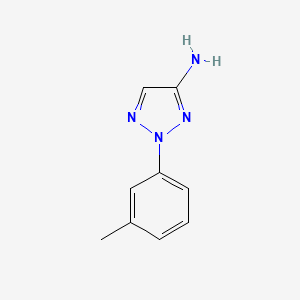
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
